2-(2-(Ethoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Ethoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a trifluoromethyl group, a boronate ester, and an ethoxymethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the boronate ester through a series of reactions. One common method involves the reaction of a trifluoromethyl-substituted phenylboronic acid with an appropriate dioxaborolane precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The boronate ester can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester typically yields boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2-(Ethoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2-(Ethoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylboronic Acid: Shares the trifluoromethyl and boronic acid functionalities but lacks the ethoxymethoxy and dioxaborolane groups.
Ethoxymethoxyphenylboronic Acid: Contains the ethoxymethoxy and boronic acid groups but does not have the trifluoromethyl and dioxaborolane functionalities.
Uniqueness
2-(2-(Ethoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its trifluoromethyl, ethoxymethoxy, and boronate ester groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H24BF3O4 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-[2-(ethoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H24BF3O4/c1-7-22-10-23-13-9-12(17(19,20)21)8-11(2)14(13)18-24-15(3,4)16(5,6)25-18/h8-9H,7,10H2,1-6H3 |
InChI Key |
ZGHGKMHQDHHJES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(F)(F)F)OCOCC |
Origin of Product |
United States |
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